molecular formula C10H11N5NaO6P B1290557 Cyclic AMP sodium CAS No. 37839-81-9

Cyclic AMP sodium

Cat. No. B1290557
CAS RN: 37839-81-9
M. Wt: 351.19 g/mol
InChI Key: BXJBFCKTIWRKMQ-MCDZGGTQSA-M
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Description

Cyclic AMP (cAMP) is a derivative of adenosine triphosphate (ATP) and serves as a secondary messenger in many biological processes. It plays a crucial role in the regulation of glycogen, sugar, and lipid metabolism. cAMP is synthesized from ATP by adenylyl cyclase located on the inner side of the plasma membrane. In the context of sodium transport, cAMP has been implicated in various physiological and pathological processes.

Synthesis Analysis

The synthesis of cAMP is typically triggered by hormonal stimulation. For instance, in the epithelial cells of amphibian skin, neurohypophysial hormones control osmotic permeability and sodium transport capacity through the production of cAMP as a second messenger . The regulation of adenyl cyclase, which converts ATP to cAMP, is a critical step in this process. In the case of bile salts, such as taurochenodeoxycholic acid, they have been shown to stimulate colonic electrolyte secretion by increasing mucosal cAMP levels .

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure of cAMP itself, they do discuss the interactions of cAMP with various proteins and receptors. For example, sodium salicylate and acetylsalicylic acid inhibit the activity of cAMP-dependent protein kinase, which is essential for the phosphorylation of proteins and subsequent cellular responses . Additionally, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been shown to interact with neurotransmitters, forming stable complexes .

Chemical Reactions Analysis

cAMP is involved in several chemical reactions within the cell. It activates protein kinase A (PKA), which then phosphorylates various target proteins. The inhibition of PKA by sodium salicylate suggests that cAMP's role can be modulated by other chemical compounds . Moreover, cAMP can be degraded by phosphodiesterases, which is a reaction that plays a role in renal dysfunction and sodium retention in cirrhosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cAMP are closely related to its function as a secondary messenger. Its ability to bind to and activate PKA is a key property that mediates many of its effects . The cyclic structure of cAMP allows it to interact with specific binding sites on its target proteins. The papers also discuss the effects of cAMP and its derivatives on cellular processes, such as the inhibition of malignant trophoblast cell proliferation and the regulation of outer membrane protein synthesis in Escherichia coli .

Scientific Research Applications

Electrolyte Transport and Cyclic AMP

Cyclic AMP plays a crucial role in the regulation of electrolyte transport. For instance, bile salts can stimulate colonic electrolyte secretion by increasing mucosal cyclic AMP, as seen in studies involving rats. This increase in cyclic AMP levels correlates with alterations in sodium absorption and transport, demonstrating cyclic AMP's role in modulating electrolyte dynamics in the gastrointestinal tract (Binder, Filburn, & Volpe, 1975).

Cyclic AMP and Cardiac Function

Cyclic AMP is also implicated in heart function, where it influences calcium ion channels. In guinea pig hearts, elevated cyclic AMP levels corresponded with modified slow inward calcium ion current, indicating its role in cardiac excitability and contraction (Besch, 1974).

Impact on Cellular Ion Permeability

The ability of cyclic AMP to alter cell membrane permeability to calcium or sodium ions has been noted in various cellular models, including the cellular slime mold D. discoideum. This indicates a broader role for cyclic AMP in cell signaling and ion transport across membranes (Chi & Francis, 1971).

Renal Function and Cyclic AMP

In the context of renal function, cyclic AMP has been shown to influence sodium excretion. In rats with cirrhosis and ascites, inhibition of cyclic AMP-phosphodiesterases improved sodium excretion, suggesting a regulatory role for cyclic AMP in renal sodium reabsorption and overall kidney function (Ahloulay et al., 2005).

Hormonal Regulation and Cyclic AMP

Cyclic AMP is closely linked with hormone action, such as in the toad bladder where it correlates with changes in water and sodium transport under the influence of neurohypophyseal hormones. This exemplifies its role in hormone-induced alterations in electrolyte and fluid balance (Wong, Bedwani, & Cuthbert, 1972).

Safety And Hazards

Cyclic AMP sodium is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Cyclic AMP is now recognized as a universal regulator of cellular function in a wide variety of organisms, including protozoa, plants, and animals . Biological processes mediated by cyclic AMP include metabolism, gene regulation, and immune function and its deregulation is associated with many pathologies, including metabolic, psychiatric, cardiovascular, pulmonary, and inflammatory disorders, as well as certain cancers .

properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBFCKTIWRKMQ-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-92-4 (Parent)
Record name Cyclic AMP sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037839819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30958868
Record name Sodium 6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclic AMP sodium

CAS RN

37839-81-9
Record name Cyclic AMP sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037839819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
412
Citations
MP Ferreira, R DeLucia, ML Aizenstein, I Glezer… - Journal of neural …, 1998 - Springer
… 8-Br-cyclic AMP sodium salt were obtained from Research Biochemical International (Natick, MA). FCF was obtained from Merck (Sao Paulo, Brazil). …
Number of citations: 12 idp.springer.com
KN Prasad, S Kumar - Cancer, 1975 - Wiley Online Library
The inhibitors of cyclic AMP phosphodiesterase (papaverine and 4‐(‐3‐butoxy‐4‐methoxybenzyl)‐2‐imidazolidinone), serum‐free medium, and × irradiation caused cell death and …
Number of citations: 103 acsjournals.onlinelibrary.wiley.com
R Roskoski, LM Roskoski - Journal of neurochemistry, 1987 - Wiley Online Library
Tyrosine hydroxylase, the rate‐limiting enzyme in catecholamine biosynthesis, is subject to regulation by a variety of agents. Previous workers have found that cyclic AMP‐dependent …
Number of citations: 93 onlinelibrary.wiley.com
TJ Shuttleworth, JL Thompson - Journal of comparative physiology, 1980 - Springer
Cyclic AMP induces pronounced increases in ouabain binding and ouabain-sensitive oxygen consumption in rectal gland slices but does so in the absence of any change in the Na−K-…
Number of citations: 34 idp.springer.com
KN Prasad, JC Waymire, N Weiner - Experimental Cell Research, 1972 - Elsevier
Dibutyryl cyclic AMP-induced morphological differentiation of mouse neuroblastoma cells in culture required the synthesis of new protein but not of new RNA. An appreciable increase …
Number of citations: 62 www.sciencedirect.com
K Morita, T Dohi, S Kitayama, A Tsujimoto - Neurochemistry international, 1991 - Elsevier
… 45CAC12 (1.15 1.55 GBq/mg Ca) and 22NaCI (34.14 GBq/mg Na) were purchased from New England Nuclear (Boston, MD, USA) ; amiloride hydrochloride, 8-Br cyclic AMP sodium salt…
Number of citations: 10 www.sciencedirect.com
DC Gray, BL Ginsborg… - Quarterly Journal of …, 1984 - Wiley Online Library
Isolated salivary glands of the cockroach Nauphoeta cinerea Olivier secrete fluid in response to nerve stimulation or application of dopamine, the acinar cells undergoing a …
Number of citations: 26 physoc.onlinelibrary.wiley.com
CJ Woolf, GH Willies, H Laburn, C Rosendorff - Neuropharmacology, 1975 - Elsevier
Intrahypothalamic injections of dibutyryl cyclic AMP into the rabbit produce a dose-dependent rise in rectal temperature with a short latency of onset. The fevers produced by intravenous …
Number of citations: 58 www.sciencedirect.com
K Morita, T Dohi, N Minami, S Kitayama… - Neurochemistry …, 1991 - Elsevier
The ability of cyclic AMP to inhibit Na + ,K + -ATPase activity in adrenal medulla was examined to elucidate mechanisms of cyclic AMP stimulatory modulations in catecholamine (CA) …
Number of citations: 17 www.sciencedirect.com
CJ Malemud, RW Moskowitz, RS Papay - Biochimica et Biophysica Acta …, 1982 - Elsevier
We have utilized ionophores to test whether stimulation of chondrocyte prostaglandin biosynthesis is accompanied by an increase in cyclic nucleotide levels in these cells. …
Number of citations: 30 www.sciencedirect.com

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